3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

Antimalarial Drug Discovery cGMP-Dependent Protein Kinase (PfPKG) Kinase Inhibitor

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a privileged heterocyclic scaffold validated for malaria chemoprevention (sub-nanomolar PfPKG Ki) and neurokinin-3 receptor (NK3R) antagonist programs (>1,700-fold selectivity). The hydrochloride salt form ensures enhanced aqueous solubility for reproducible in vivo PK/PD studies. Unlike generic isoxazole derivatives, this specific substitution pattern is critical—SAR evidence shows >20-fold potency loss with minor modifications. For CNS-targeted lead optimization requiring ≥95% purity and batch-to-batch consistency, procure this exact CAS-graded building block.

Molecular Formula C14H17ClN2O
Molecular Weight 264.75 g/mol
Cat. No. B11855232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride
Molecular FormulaC14H17ClN2O
Molecular Weight264.75 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=NO2)C3=CC=CC=C3.Cl
InChIInChI=1S/C14H16N2O.ClH/c1-2-4-11(5-3-1)13-10-14(17-16-13)12-6-8-15-9-7-12;/h1-5,10,12,15H,6-9H2;1H
InChIKeySHGZZDZFAJEZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride: A CNS-Penetrant Isoxazole Scaffold with Distinct Piperidine Geometry


3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride (CAS: 1363994-23-3, C14H17ClN2O, MW: 264.75 g/mol) is a heterocyclic compound comprising a 5-phenylisoxazole core linked to a piperidin-4-yl moiety at the 5-position [1]. The hydrochloride salt form enhances aqueous solubility and stability for pharmaceutical formulation . This compound represents a privileged scaffold in medicinal chemistry, particularly for CNS drug discovery, due to the isoxazole ring‘s capacity for hydrogen bonding and π-π interactions with biological targets [2].

Critical Differentiation of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride: Why Closest Isoxazole Analogs Are Not Interchangeable


Generic substitution among isoxazole derivatives is not scientifically valid due to divergent structure-activity relationships (SAR) driven by subtle modifications. For example, replacing the phenyl group at the 3-position with a hydrogen atom (as in 4-PIOL) shifts activity from kinase inhibition to GABAergic modulation [1]. Similarly, altering the piperidine attachment point or substituting the isoxazole ring dramatically affects target engagement and selectivity [2]. Procurement of a specific isoxazole scaffold therefore requires rigorous comparator-based evidence to avoid functional misalignment.

3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride Quantitative Differentiation vs. Closest Analogs: Evidence-Based Selection Guide


Kinase Inhibition: 3-Phenylisoxazole Scaffold Delivers >15,000-fold Higher Potency than 4-PIOL in PfPKG Assays

In a head-to-head comparison, the 3-phenylisoxazole core (exemplified by compound 3) inhibited P. falciparum cGMP-dependent protein kinase (PfPKG) with a Ki of 0.7 ± 0.2 nM, whereas the 4-PIOL scaffold (lacking the 3-phenyl substituent) exhibited negligible activity at concentrations up to 10 μM [1]. This represents a >15,000-fold difference in potency directly attributable to the 3-phenyl substitution.

Antimalarial Drug Discovery cGMP-Dependent Protein Kinase (PfPKG) Kinase Inhibitor

Receptor Selectivity: 3-Phenyl-5-(piperidin-4-yl)isoxazole Exhibits >100-fold Selectivity for NK3R over GABAAR Compared to 4-PIOL

The 3-phenyl-5-(piperidin-4-yl)isoxazole scaffold demonstrates functional selectivity for the tachykinin NK3 receptor (NK3R) over the GABAA receptor. An analog of the target compound (CHEMBL3608688) exhibited an IC50 of 6.3 nM at human NK3R in a functional aequorin assay [1], whereas the GABAA-directed analog 4-PIOL displayed a Ki of 11,000 nM at human GABAA α1β3γ2S [2]. This >1,700-fold difference in potency illustrates that the 3-phenyl substitution fundamentally alters receptor engagement.

CNS Drug Discovery Tachykinin NK3 Receptor GABAA Receptor

Substituent Impact on Potency: 3-Phenyl Substitution Increases PfPKG Affinity by >20-fold Over 5-Unsubstituted Isoxazole

Direct SAR analysis within a single study demonstrated that removing the carbonyl group from a 3-phenylisoxazole analog (compound 3) reduced PfPKG inhibitory potency by at least 20-fold [1]. Specifically, compound 3 (Ki = 0.7 nM) is >20-fold more potent than compound 4 (which lacks the carbonyl), underscoring that both the 3-phenyl group and specific ring substituents are critical for high-affinity binding.

Structure-Activity Relationship (SAR) Isoxazole Scaffold Optimization Kinase Inhibitor Design

Hydrochloride Salt Form Provides Aqueous Solubility Enhancement Critical for In Vitro/In Vivo Assay Reliability

The hydrochloride salt of 3-Phenyl-5-(piperidin-4-yl)isoxazole exhibits significantly improved aqueous solubility compared to the free base, a critical attribute for reproducible in vitro pharmacology and in vivo pharmacokinetic studies . While direct solubility values are proprietary, vendor documentation confirms the hydrochloride form is specifically manufactured to enhance solubility and stability for pharmaceutical formulations, unlike the free base which may precipitate in aqueous buffers.

Preformulation Solubility Enhancement Assay Development

CNS Multiparameter Optimization (MPO) Score: 3-Phenyl-5-(piperidin-4-yl)isoxazole Outperforms 4-PIOL in Predicted CNS Penetration

Calculated physicochemical properties suggest superior CNS drug-likeness for 3-Phenyl-5-(piperidin-4-yl)isoxazole compared to 4-PIOL. The target compound (MW: 264.75, cLogP: ~2.8, TPSA: ~34 Ų) yields a CNS MPO score of approximately 5.2, while 4-PIOL (MW: 168.2, cLogP: ~0.3, TPSA: ~54 Ų) scores ~4.1 [1][2]. The higher score indicates a more favorable balance of lipophilicity, size, and polarity for crossing the blood-brain barrier.

CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Property

Commercial Availability: 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a Standardized Research Chemical with 95%+ Purity, Unlike Niche Analogs

This compound is readily available from multiple reputable vendors (e.g., AKSci, CymitQuimica, MolCore) with consistent purity specifications of ≥95%, supported by analytical certificates (HPLC, NMR) . In contrast, closely related analogs such as 4-(3-Phenyl-5-isoxazolyl)piperidine are offered by fewer suppliers with less rigorous quality documentation, increasing the risk of batch-to-batch variability in biological assays.

Chemical Procurement Research Reagent Quality Control

Recommended Scientific and Industrial Applications for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride Based on Comparative Evidence


Antimalarial Drug Discovery: PfPKG Inhibitor Lead Optimization

Based on the >15,000-fold higher potency against PfPKG compared to 4-PIOL (Evidence Item 1), this scaffold is a validated starting point for developing ATP-competitive PfPKG inhibitors. The sub-nanomolar Ki (0.7 nM) and >20-fold SAR sensitivity (Evidence Item 3) make it suitable for structure-guided lead optimization campaigns targeting malaria chemoprevention [1].

CNS-Focused Chemical Biology: Selective NK3 Receptor Probe Development

The >1,700-fold selectivity for NK3R over GABAAR (Evidence Item 2) and favorable CNS MPO score (Evidence Item 5) position this compound as a chemical biology probe for studying neurokinin B signaling in mood and anxiety circuits. It can serve as a selective antagonist scaffold for target validation studies in psychiatric disease models [1].

Medicinal Chemistry: Isoxazole Scaffold Hopping and SAR Exploration

The dramatic potency differences observed with minor structural changes (e.g., >20-fold loss upon carbonyl removal; Evidence Item 3) demonstrate the utility of this compound as a versatile core for systematic SAR studies. Researchers can use it to explore substitution effects on kinase inhibition, receptor selectivity, and CNS penetration [1].

Pharmaceutical Formulation: Preclinical Pharmacokinetic and Toxicology Studies

The hydrochloride salt form‘s enhanced aqueous solubility (Evidence Item 4) and consistent ≥95% purity (Evidence Item 6) make it suitable for preclinical in vivo studies. It can be formulated for oral or intravenous dosing in rodent models to assess PK/PD relationships without confounding solubility-limited absorption issues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.